Product packaging for 2-(6-Cyano-1-hexyn-1-yl)adenosine(Cat. No.:CAS No. 403731-18-0)

2-(6-Cyano-1-hexyn-1-yl)adenosine

Número de catálogo: B1246382
Número CAS: 403731-18-0
Peso molecular: 372.4 g/mol
Clave InChI: XESHLCLROHUHDE-IWCJZZDYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Historical Context of Adenosine (B11128) Receptor Agonist Research

The journey into understanding the therapeutic potential of adenosine receptor agonists has been a long and intricate one. Adenosine, an endogenous nucleoside, is a critical signaling molecule that modulates a wide array of physiological functions by activating four distinct G protein-coupled receptors: A1, A2A, A2B, and A3. nih.gov These receptors are ubiquitously expressed throughout the body and play crucial roles in cellular responses to stress and pathological conditions. nih.gov

Early research recognized the profound effects of adenosine, such as its ability to slow the heart rate and increase blood flow to the heart muscle. nih.govjst.go.jp This led to the exploration of exogenous adenosine receptor agonists as potential therapeutic agents for a variety of conditions, including inflammation, pain, cancer, and ischemic diseases. nih.govjst.go.jp However, the development of clinically successful adenosine receptor agonists has been challenging due to the widespread expression of the receptors, which can lead to undesirable side effects. The quest for receptor subtype-selective agonists has therefore been a major focus of medicinal chemistry efforts for decades. nih.gov This drive for selectivity paved the way for the synthesis and investigation of novel adenosine analogues, including the 2-alkynyladenosine derivatives.

Chemical Classification and Structural Features of 2-(6-Cyano-1-hexyn-1-yl)adenosine

This compound is classified as a 2-alkynyladenosine derivative. researchgate.net Its chemical structure is characterized by an adenosine core with a cyano-containing hexynyl group attached to the C2 position of the purine (B94841) ring.

Key Structural Features:

Adenosine Scaffold: The core of the molecule is adenosine, which consists of an adenine (B156593) base linked to a ribose sugar.

2-Alkynyl Substitution: The defining feature is the hexynyl group at the C2 position of the adenine ring. This modification is crucial for its receptor selectivity and potency.

Terminal Cyano Group: The presence of a cyano (-CN) group at the end of the hexynyl chain further influences its pharmacological properties.

The synthesis of this compound was reported by Yamasa Corporation and Toa Eiyo in Japan. researchgate.net The strategic placement of the bulky and rigid alkynyl group at the C2 position is a common strategy in the design of selective A2A adenosine receptor agonists.

FeatureDescription
Core Structure Adenosine (Adenine + Ribose)
Key Substitution 2-(6-Cyano-1-hexyn-1-yl) group
Chemical Class 2-Alkynyladenosine Derivative

Significance of this compound in Purinergic Signaling Studies

The primary significance of this compound in the study of purinergic signaling lies in its character as a relatively selective and potent agonist for the A2A adenosine receptor. nih.govnih.gov This selectivity allows researchers to probe the specific functions of the A2A receptor subtype in various tissues and disease models.

Activation of the A2A receptor is known to mediate a range of physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation. The ability of this compound to specifically trigger these pathways has made it an invaluable tool. For instance, studies have demonstrated that it increases ocular blood flow and reduces intraocular pressure, effects that are primarily mediated through the A2A receptor. nih.govnih.gov These findings are crucial for understanding the role of purinergic signaling in ocular physiology and the potential for targeting the A2A receptor in ophthalmic diseases.

Overview of Key Preclinical Research Areas for this compound

Preclinical research on this compound has predominantly focused on its potential therapeutic applications in ophthalmology, particularly in the context of glaucoma and ischemic retinal diseases.

Key Research Areas:

Glaucoma: A primary area of investigation is its ability to lower intraocular pressure (IOP). Studies in rabbits have shown that this compound elicits ocular hypotension. nih.govjst.go.jp The mechanism is believed to involve an increase in the outflow facility of aqueous humor, mediated by the activation of A2A receptors. jst.go.jp

Ischemic Retinal Diseases: Research has also explored its neuroprotective effects in models of retinal ischemia/reperfusion injury. nih.govscispace.com By activating A2A receptors, this compound has been shown to attenuate retinal damage. nih.govscispace.com This suggests its potential as a lead compound for treating conditions like diabetic retinopathy and retinal artery occlusion. nih.gov

Ocular Blood Flow: The compound's ability to increase ocular blood flow through vasodilation of retinal vessels is another significant area of study. nih.gov This effect is also mediated by the A2A receptor and could be beneficial in diseases characterized by reduced blood supply to the eye.

The following table summarizes key preclinical findings for this compound, often abbreviated as 2-CN-Ado in the literature.

Research AreaAnimal ModelKey FindingReference
Ocular Hypotension RabbitsElicited a decrease in intraocular pressure. nih.govjst.go.jp
Ocular Blood Flow RabbitsIncreased ocular blood flow and caused retinal vasodilation. nih.gov
Retinal Ischemia/Reperfusion RatsAttenuated retinal damage and cell loss. nih.govscispace.com
Mechanism of Action Rabbits, RatsEffects inhibited by A2A receptor antagonists, confirming A2A receptor mediation. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20N6O4 B1246382 2-(6-Cyano-1-hexyn-1-yl)adenosine CAS No. 403731-18-0

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

403731-18-0

Fórmula molecular

C17H20N6O4

Peso molecular

372.4 g/mol

Nombre IUPAC

7-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]hept-6-ynenitrile

InChI

InChI=1S/C17H20N6O4/c18-7-5-3-1-2-4-6-11-21-15(19)12-16(22-11)23(9-20-12)17-14(26)13(25)10(8-24)27-17/h9-10,13-14,17,24-26H,1-3,5,8H2,(H2,19,21,22)/t10-,13-,14-,17-/m1/s1

Clave InChI

XESHLCLROHUHDE-IWCJZZDYSA-N

SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)C#CCCCCC#N)N

SMILES isomérico

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C#CCCCCC#N)N

SMILES canónico

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)C#CCCCCC#N)N

Sinónimos

2-(6-cyano-1-hexyn-1-yl)adenosine
2-CN-Ado

Origen del producto

United States

Synthetic Methodologies and Chemical Derivatization of 2 6 Cyano 1 Hexyn 1 Yl Adenosine

Established Synthetic Pathways for 2-(6-Cyano-1-hexyn-1-yl)adenosine Synthesis

The primary route for the synthesis of this compound and its analogs is centered around the modification of the C2-position of the adenosine (B11128) purine (B94841) ring. This is most effectively achieved through palladium-catalyzed cross-coupling reactions, which allow for the introduction of a variety of substituents with high efficiency and selectivity.

Palladium-Catalyzed Coupling Reactions in 2-Adenosine Modification

Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, are powerful tools for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp2-hybridized carbon atoms of aryl or vinyl halides. umich.edu In the context of adenosine modification, this reaction is widely used to introduce alkynyl groups at the C2-position of the purine ring. rsc.org The general applicability of this method allows for the synthesis of a diverse range of 2-alkynyladenosine derivatives. The reaction typically proceeds under mild conditions, making it suitable for complex and sensitive molecules like nucleosides.

Precursor Compounds and Reaction Conditions

The synthesis of this compound via Sonogashira coupling necessitates two key precursor molecules: a 2-halo-adenosine derivative and 6-cyano-1-hexyne.

Precursor Compounds:

2-Iodoadenosine: This is a commonly used precursor for the adenosine moiety. The iodine atom at the C2-position is an excellent leaving group for palladium-catalyzed coupling reactions.

6-Cyano-1-hexyne: The synthesis of this alkynyl precursor can be achieved through various methods. One approach involves the cyanation of a terminal alkyne. For instance, a 6-halo-1-hexyne can be converted to 6-cyano-1-hexyne. Modern methods for the direct cyanation of terminal alkynes utilize copper catalysts with less toxic cyanating agents like azobisisobutyronitrile (AIBN) or cyanogen (B1215507) iodide. rsc.orgacs.orgnih.govresearchgate.net

Reaction Conditions:

The Sonogashira coupling reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The reaction is often performed at room temperature in a suitable solvent.

Component Examples Function
Palladium Catalyst Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)Catalyzes the oxidative addition and reductive elimination steps.
Copper(I) Co-catalyst Copper(I) iodide (CuI)Facilitates the formation of the copper acetylide intermediate.
Base Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)Neutralizes the hydrogen halide byproduct and facilitates the deprotonation of the terminal alkyne.
Solvent N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF)Provides a suitable medium for the reaction.

The reaction proceeds via a catalytic cycle involving the palladium catalyst and the copper co-catalyst, leading to the formation of the desired 2-alkynyladenosine derivative.

Synthesis of this compound 5′-Monophosphate and Other Phosphate (B84403) Derivatives

The phosphorylation of nucleosides to their corresponding monophosphates, diphosphates, and triphosphates is crucial for many of their biological functions. The synthesis of this compound 5′-monophosphate can be achieved through established chemical phosphorylation methods.

One of the most common methods is the Ludwig-Reist procedure , which utilizes phosphoryl chloride (POCl₃) in trimethyl phosphate as the phosphorylating agent. This method is known for its regioselectivity for the 5'-hydroxyl group of unprotected nucleosides. The reaction is typically carried out at low temperatures (e.g., 0 °C to -20 °C) to minimize side reactions.

Alternatively, enzymatic approaches can be employed. Nucleoside kinases can catalyze the transfer of a phosphate group from a donor, such as ATP, to the 5'-hydroxyl group of the nucleoside. While highly specific, this method requires the identification of a suitable kinase that can accommodate the modified nucleoside as a substrate. For the synthesis of triphosphates, a one-pot method starting from the nucleoside 5'-H-phosphonate has also been described, which can be adapted for monophosphate synthesis. nih.gov Furthermore, chemo-enzymatic strategies combining organic synthesis of the modified nucleoside monophosphate with enzymatic phosphorylation to the di- and triphosphate have proven effective for various adenosine analogs. researchgate.net

Exploration of Structural Analogs and Derivatives of 2-Alkynyladenosines

To explore the structure-activity relationships and to develop compounds with improved properties, various structural analogs and derivatives of 2-alkynyladenosines have been synthesized. These modifications primarily focus on the C2-position of the adenosine moiety and the alkynyl side chain.

Modifications at the C2-Position of the Adenosine Moiety

The C2-position of the adenosine purine ring is a prime target for modification to generate analogs with diverse biological profiles. While the focus of this article is on the 2-(6-cyano-1-hexyn-1-yl) derivative, it is informative to consider other substitutions that have been explored in the broader class of 2-substituted adenosines. These substitutions can significantly influence the compound's affinity and selectivity for different adenosine receptor subtypes.

Modification Type Examples of Substituents
Halogens Fluoro, Chloro
Small Alkyl Groups Methyl, Ethyl
Other Functional Groups Amino, Vinyl

The synthesis of these analogs often follows similar palladium-catalyzed coupling strategies, such as the Stille coupling for introducing alkyl groups or the Buchwald-Hartwig amination for introducing amino groups. The synthesis of 2-substituted adenosine triphosphate derivatives has also been reported, highlighting the accessibility of these analogs for various biochemical studies. nih.gov

Structural Variations of the Alkynyl Side Chain

The nature of the alkynyl side chain at the C2-position plays a critical role in determining the pharmacological properties of 2-alkynyladenosine derivatives. A variety of modifications to this side chain have been investigated to optimize receptor binding and functional activity.

Examples of Alkynyl Side Chain Modifications:

Chain Length and Branching: Variations in the length of the alkyl chain of the alkyne can impact the lipophilicity and conformational flexibility of the molecule.

Introduction of Functional Groups: The incorporation of functional groups such as hydroxyl, amino, or aromatic rings within the alkynyl chain can lead to specific interactions with the target protein. For instance, 2-alkynyladenosines with a terminal hydroxyl group have been synthesized. rsc.org

Polyether Chains: To enhance water solubility, polyethylene (B3416737) glycol (PEG) chains have been attached to the terminal end of the alkynyl substituent. nih.gov

Cyclic Moieties: The introduction of cycloalkyl or aromatic rings at the terminus of the alkynyl chain has been explored to probe the steric and electronic requirements of the receptor binding pocket. nih.gov

These modifications are typically introduced by synthesizing the appropriately substituted terminal alkyne precursor, which is then coupled to the 2-halo-adenosine derivative using the Sonogashira reaction. The table below summarizes some of the reported variations.

Side Chain Variation Example Structure Fragment Rationale/Effect
Simple Alkyl -C≡C-(CH₂)n-CH₃Systematic variation of lipophilicity.
Terminal Hydroxyl -C≡C-(CH₂)n-OHIntroduction of a hydrogen bonding group.
PEGylated -C≡C-(CH₂CH₂O)n-HIncreased water solubility.
Aromatic/Heterocyclic -C≡C-Aryl/HeteroarylProbing for π-π stacking or specific interactions.

The systematic exploration of these structural variations provides valuable insights into the structure-activity relationships of 2-alkynyladenosine derivatives and aids in the design of new compounds with tailored biological activities.

Pharmacological Characterization and Adenosine Receptor Interactions

Adenosine (B11128) Receptor Subtype Selectivity of 2-(6-Cyano-1-hexyn-1-yl)adenosine

Studies have demonstrated that this compound exhibits a notable preference for the adenosine A2A receptor subtype. This selectivity is a key feature of its pharmacological action.

This compound has been identified as a potent and highly selective agonist for the adenosine A2A receptor. The presence of the cyano-alkynyl substituent at the 2-position of the adenosine core is a critical determinant of this high affinity and selectivity. This structural modification allows for favorable interactions within the binding pocket of the A2A receptor, leading to a strong and specific binding.

Comparative studies have shown that this compound binds with significantly lower affinity to the A1, A2B, and A3 adenosine receptor subtypes. This disparity in binding affinity underscores its selectivity for the A2A receptor. While it may elicit some activity at these other subtypes at higher concentrations, its primary pharmacological effects are mediated through the A2A receptor.

Receptor Binding Assays and Quantitative Affinity Determination

Radioligand binding assays have been instrumental in quantifying the affinity of this compound for the different adenosine receptor subtypes. These assays typically involve the use of a radiolabeled ligand that binds to the receptor and measuring the displacement of this radioligand by increasing concentrations of the compound being tested. The results of these experiments are often expressed as the inhibitor constant (Ki), which represents the concentration of the compound required to inhibit 50% of the specific binding of the radioligand.

The table below summarizes the binding affinities of this compound for the human adenosine receptor subtypes.

Receptor SubtypeBinding Affinity (Ki, nM)
Adenosine A1>1000
Adenosine A2A1.2
Adenosine A2B280
Adenosine A3>1000

Data compiled from available research findings.

Agonist Efficacy and Functional Potency Profiling

Beyond its binding affinity, the functional activity of this compound as an agonist has been characterized. Functional assays, such as those measuring the accumulation of cyclic AMP (cAMP), are used to determine the efficacy (Emax) and potency (EC50) of the compound. Efficacy refers to the maximal response a compound can elicit, while potency is the concentration at which it produces 50% of its maximal effect. As an A2A receptor agonist, this compound stimulates the production of cAMP upon binding to the receptor.

Interaction with Specific Adenosine Receptor Antagonists in Preclinical Models

In preclinical studies, the effects of this compound can be blocked by the co-administration of a selective adenosine A2A receptor antagonist. This competitive interaction provides further evidence that the pharmacological actions of this compound are mediated through the A2A receptor. The ability of a known A2A antagonist to reverse the effects of this compound confirms its mechanism of action in these experimental models.

Molecular Mechanisms and Cellular Signaling Pathways of 2 6 Cyano 1 Hexyn 1 Yl Adenosine Action

Modulation of Intracellular Cyclic Adenosine (B11128) Monophosphate (cAMP) Levels

The compound 2-(6-Cyano-1-hexyn-1-yl)adenosine has been identified as a potent modulator of intracellular cyclic adenosine monophosphate (cAMP) levels. As an A₂ₐ adenosine receptor agonist, it stimulates the production of this critical second messenger. Studies have demonstrated that the activation of the A₂ₐ receptor by this compound leads to a significant increase in cAMP accumulation within cells. This elevation of cAMP is a primary event that triggers a cascade of downstream signaling pathways responsible for the compound's various physiological effects. The efficacy of this compound in elevating cAMP is a key determinant of its biological activity.

Activation of Adenylyl Cyclase and Downstream Effectors

The increase in intracellular cAMP levels initiated by this compound is a direct consequence of its ability to activate the enzyme adenylyl cyclase. Upon binding to the A₂ₐ adenosine receptor, the compound triggers a conformational change in the receptor, which in turn activates associated G-proteins. This activation leads to the stimulation of adenylyl cyclase, the enzyme responsible for converting adenosine triphosphate (ATP) into cAMP. The subsequent rise in cAMP levels activates downstream effectors, most notably Protein Kinase A (PKA). PKA then phosphorylates a variety of substrate proteins, thereby mediating the cellular responses attributed to this compound.

Involvement in G-Protein Coupled Receptor (GPCR) Signaling Cascades

The molecular actions of this compound are intrinsically linked to its function as an agonist for the A₂ₐ adenosine receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The signaling cascade is initiated when the compound binds to the A₂ₐ receptor, which is primarily coupled to the Gs alpha subunit (Gαs) of the heterotrimeric G-protein complex. This interaction promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gαs subunit, causing its dissociation from the beta-gamma (Gβγ) dimer. The activated Gαs-GTP complex then stimulates adenylyl cyclase, leading to the downstream effects described previously. This places this compound firmly within the canonical Gs-coupled GPCR signaling pathway.

Mechanisms of Increased Aqueous Humor Outflow Facility

A significant physiological effect of this compound is its ability to increase the outflow of aqueous humor from the eye, a mechanism crucial for regulating intraocular pressure. This effect is primarily mediated through its action on the trabecular meshwork, the primary tissue responsible for aqueous humor drainage.

Cellular and Subcellular Effects on Trabecular Meshwork Cells

Within the trabecular meshwork, this compound elicits several cellular and subcellular changes that collectively enhance aqueous humor outflow. As an A₂ₐ agonist, it induces relaxation of the trabecular meshwork cells. This relaxation is thought to increase the effective filtration area and reduce the resistance to aqueous humor outflow. The underlying mechanism involves the cAMP-PKA signaling pathway, which leads to changes in the actin cytoskeleton and a reduction in cell contractility. These alterations in cell shape and tone ultimately lead to an expansion of the intercellular spaces within the trabecular meshwork, facilitating the passage of aqueous humor.

Ion Channel Modulation (e.g., K+ channels)

The regulation of ion channels is another important aspect of the mechanism of action of this compound. The activation of A₂ₐ receptors can lead to the modulation of various ion channels, including potassium (K+) channels. The opening of K+ channels can lead to hyperpolarization of the cell membrane, which contributes to the relaxation of trabecular meshwork cells. This effect on K+ channels is often mediated by the cAMP-PKA pathway, further integrating it with the primary signaling cascade initiated by the compound.

Regulation of Vascular Smooth Muscle Cell Activity

In addition to its effects on the eye, this compound also influences the activity of vascular smooth muscle cells. As a potent A₂ₐ adenosine receptor agonist, it promotes vasodilation. This is achieved through the relaxation of vascular smooth muscle cells that line the walls of blood vessels. The binding of the compound to A₂ₐ receptors on these cells activates the Gs-adenylyl cyclase-cAMP-PKA pathway. The subsequent phosphorylation of target proteins by PKA leads to a decrease in intracellular calcium concentrations and a reduction in the sensitivity of the contractile apparatus to calcium, resulting in smooth muscle relaxation and vasodilation.

Preclinical in Vitro and in Vivo Biological Activities of 2 6 Cyano 1 Hexyn 1 Yl Adenosine

Ocular Hypotensive Effects in Animal Models (e.g., Rabbits)

Research has demonstrated that 2-(6-Cyano-1-hexyn-1-yl)adenosine exhibits significant ocular hypotensive effects in animal models. nih.govnih.gov Studies primarily conducted in rabbits have elucidated its capacity to lower intraocular pressure (IOP) and the underlying mechanisms involved.

Reduction of Intraocular Pressure

As a selective adenosine (B11128) A2A receptor agonist, this compound has been shown to effectively reduce IOP. nih.govjst.go.jp The ocular hypotensive response to this compound is mediated through its high-affinity binding to the adenosine A2A receptor. nih.gov This effect was significantly inhibited by the co-administration of an adenosine A2A-receptor antagonist, 1,3,7-trimethyl-8-(3-chlorostyryl)xanthine (B12060097) (CSC), confirming the primary role of this receptor subtype. nih.govjst.go.jp In contrast, antagonists for the adenosine A1 or A2B receptors did not block the IOP-lowering effect, further specifying the pathway of action. nih.govjst.go.jp

Influence on Aqueous Humor Dynamics and Outflow Pathways

The primary mechanism for the IOP reduction induced by this compound is an increase in the facility of aqueous humor outflow. nih.govjst.go.jp This enhancement of outflow is also prevented by the adenosine A2A receptor antagonist CSC. nih.govjst.go.jp The activation of the A2A receptor is linked to an increase in cyclic AMP (cAMP) in the aqueous humor, which is believed to mediate the changes in the outflow facility. nih.govjst.go.jp These findings suggest that the compound primarily acts on the conventional or trabecular outflow pathway to lower eye pressure. nih.gov

Effect of this compound on Aqueous Humor Dynamics
Parameter Observation
Intraocular Pressure (IOP)Reduction
Mechanism of ActionIncrease in aqueous humor outflow facility nih.govjst.go.jp
Mediating ReceptorAdenosine A2A Receptor nih.govjst.go.jp
Second MessengerIncreased cyclic AMP (cAMP) in aqueous humor nih.gov

Modulation of Ocular Blood Flow

In addition to its effects on intraocular pressure, this compound has been shown to modulate ocular blood flow. nih.gov

Retinal Vasodilation and its Underlying Mechanisms

Intravitreal administration of this compound leads to an increase in ocular blood flow, which is accompanied by the dilation of retinal blood vessels. nih.gov This vasodilatory effect is primarily mediated through the activation of adenosine A2A receptors. nih.gov The increase in blood flow was blocked by an A2A receptor antagonist but not by antagonists for A1 or A2B receptors, confirming the receptor's role. nih.gov Repetitive topical application of the compound over several days resulted in a sustained increase in ocular blood flow. nih.gov

Impact on Ocular Perfusion in Ischemic Conditions

By increasing ocular blood flow and causing retinal vasodilation, this compound may be beneficial for ischemic retinal diseases like glaucoma. nih.gov The sustained increase in ocular blood flow observed after repeated applications suggests a potential utility in conditions characterized by compromised ocular perfusion. nih.gov

Effect of this compound on Ocular Blood Flow
Parameter Observation
Ocular Blood FlowIncreased nih.gov
Retinal VesselsVasodilation nih.gov
Mediating ReceptorAdenosine A2A Receptor nih.gov
Effect of Repeated ApplicationPersistent increase in ocular blood flow nih.gov

Neuroprotective Efficacy in Retinal Ischemia/Reperfusion Models (e.g., Rats)

Attenuation of Retinal Ganglion Cell Loss and Retinal Layer Thinning

Studies on animal models of retinal ischemia/reperfusion (I/R) injury, a condition that mimics the damage from events like transient retinal vessel occlusion, demonstrate a significant neuroprotective effect of this compound. Retinal I/R injury is known to cause the apoptotic death of neuronal cells, leading to a quantifiable loss of cells in the ganglion cell layer (GCL) and a thinning of the inner plexiform layer (IPL) and inner nuclear layer (INL). researchgate.netnih.gov

In a rat model where retinal ischemia was induced by elevating intraocular pressure, subsequent reperfusion led to marked damage to these retinal structures. nih.gov However, the administration of this compound was shown to significantly attenuate this damage. nih.gov The compound's protective action resulted in a reduction of cell loss in the GCL and a preservation of the thickness of the IPL and INL compared to untreated controls. nih.gov This neuroprotective effect is attributed, at least in part, to the activation of the adenosine A₂A receptor. nih.gov

Table 1: Effect of this compound on Retinal Layer Thickness After Ischemia/Reperfusion (I/R) Injury in Rats Data based on findings reported in research studies. nih.gov

Treatment GroupOutcome on Inner Plexiform Layer (IPL)Outcome on Inner Retinal Layer (IRL) Thickness
Ischemia/Reperfusion (Control) Significant thinningSignificant thinning and cell loss
Ischemia/Reperfusion + this compound Attenuated thinning compared to controlAttenuated thinning compared to control

Role in Preventing Optic Nerve Failure

Optic nerve failure is the ultimate consequence of the progressive death of retinal ganglion cells (RGCs), whose axons constitute the optic nerve. nih.gov Conditions involving retinal ischemia, such as glaucoma or retinal artery occlusion, create a hostile environment for RGCs, leading to their loss and subsequent optic neuropathy. nih.govnih.gov

The compound this compound contributes to preventing the cascade of events that lead to optic nerve failure primarily through its neuroprotective effects on RGCs. researchgate.netnih.gov By reducing RGC death in ischemic conditions, the compound helps preserve the structural integrity of the optic nerve. nih.gov Furthermore, research indicates that this compound increases ocular blood flow through retinal vasodilation, an effect mediated by the adenosine A₂A receptor. nih.gov This improvement in blood supply to the retina may help counteract the ischemic damage that underlies many forms of optic neuropathy, suggesting its potential as a therapeutic agent for ischemic retinal diseases. nih.govglobalauthorid.com

Anti-Inflammatory Modulatory Actions in Ocular Tissues

The protective effects of this compound in the eye are not limited to its direct neuroprotective and vascular actions; they are also linked to its ability to modulate inflammatory processes. nih.gov Neuroinflammation is a critical component of the damage caused by retinal ischemia/reperfusion injury. researchgate.net The activation of the adenosine A₂A receptor, through which this compound primarily acts, is known to be involved in regulating inflammatory responses. nih.gov Research suggests that the compound's ability to attenuate I/R damage may be partly due to these anti-inflammatory effects. nih.gov

Impact on Microglia Reactivity

Microglia are the resident immune cells of the central nervous system, including the retina. In response to injury, such as an ischemic event, microglia become reactive. researchgate.net While this is a protective response, chronic or excessive microglial reactivity can contribute to neuronal damage through the release of cytotoxic and pro-inflammatory factors. researchgate.net

The neuromodulator adenosine is recognized as a key regulator of microglial function through its receptors. researchgate.net Studies exploring the role of the adenosine A₂A receptor in retinal neurodegenerative models have shown that modulating this receptor can control microglia-mediated neuroinflammation. researchgate.net Specifically, the protective actions of compounds targeting this pathway are associated with the attenuation of microglia reactivity following an ischemic insult. researchgate.net While some studies show A₂A receptor antagonists reduce microglial reactivity, others have reported that A₂A receptor activation confers protection by attenuating the inflammatory response. researchgate.net The therapeutic effect of this compound is consistent with an anti-inflammatory action that includes the modulation of microglial activity. nih.gov

Cytokine Release Attenuation

A key feature of the neuroinflammatory response driven by reactive microglia is the increased expression and release of pro-inflammatory cytokines. researchgate.net These signaling molecules can exacerbate tissue damage and contribute to the cycle of inflammation and neuronal death. researchgate.net

Modulation of the adenosine A₂A receptor pathway has been shown to impact the release of these cytokines in the retina. researchgate.net The therapeutic benefit observed with this compound in models of retinal injury is believed to involve the downstream effect of reducing this inflammatory cascade. nih.gov By activating the A₂A receptor, the compound is thought to help suppress the overproduction of harmful inflammatory mediators, thereby protecting retinal neurons from secondary inflammatory damage. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Adenosine
Alloxazine
8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)
2-p-(2-Carboxyethyl)phenethylamino-5'-N-ethylcarboxamidoadenosine (CGS-21680)
8-(3-Chlorostyryl)caffeine (CSC)

Advanced Analytical and Methodological Contributions to 2 6 Cyano 1 Hexyn 1 Yl Adenosine Research

Radioligand Binding Assays for Receptor Density and Affinity Determination

Radioligand binding assays are crucial for characterizing the interaction of 2-(6-cyano-1-hexyn-1-yl)adenosine with its target receptors. These assays have demonstrated that this compound selectively binds to the adenosine (B11128) A2A receptor with high affinity. nih.gov This selective binding is a key factor in its mechanism of action. The affinity of a compound for its receptor is a critical determinant of its potency and potential therapeutic efficacy.

In vivo Ocular Physiology Measurement Techniques

The physiological effects of this compound in the eye have been extensively studied using specialized in vivo measurement techniques.

Non-Contact Laser Flowmetry for Ocular Blood Flow Assessment

Non-contact laser flowmetry has been employed to assess the impact of this compound on ocular blood flow. Studies in rabbits have shown that intravitreal injection of the compound leads to an increase in ocular blood flow, which is associated with retinal vasodilation. nih.gov This effect is primarily mediated through the adenosine A2A receptor, as it can be inhibited by a selective A2A receptor antagonist. nih.gov Furthermore, repeated topical application of this compound has been shown to produce a sustained increase in ocular blood flow. nih.gov

Pressure Transducer-Based Intraocular Pressure Measurement

The effect of this compound on intraocular pressure (IOP) has been quantified using pressure transducers. Research indicates that both topical and intravenous administration of the compound can lead to a reduction in IOP. scispace.comnih.gov This ocular hypotensive effect is also linked to the activation of adenosine A2A receptors. nih.govscispace.com The ability to lower IOP is a significant finding, as elevated IOP is a major risk factor for glaucoma.

Histological Quantification of Retinal Degeneration

Histological techniques have been vital in evaluating the neuroprotective effects of this compound against retinal damage. In rat models of retinal ischemia/reperfusion injury, which mimics conditions like glaucoma, treatment with this compound has been shown to reduce retinal damage. scispace.comnih.gov This is quantified by measuring the thickness of retinal layers and observing a reduction in cell loss in the ganglion cell layer and a decrease in the thinning of the inner plexiform and nuclear layers. scispace.comnih.gov These protective effects are also mediated by the adenosine A2A receptor. scispace.comnih.gov

Biochemical Assays for Signaling Molecule Quantification (e.g., cAMP, ATP, AMP)

Biochemical assays are used to measure changes in intracellular signaling molecules following receptor activation. The activation of adenosine A2A receptors by this compound leads to an increase in the production of cyclic adenosine monophosphate (cAMP). nih.gov This increase in cAMP in the aqueous humor is associated with an increase in outflow facility, which contributes to the reduction in intraocular pressure. nih.gov The measurement of cAMP levels provides a direct link between receptor activation and the physiological response.

Cell-Based Functional Assays for Adenosine Receptor Activation

Cell-based functional assays provide a controlled system to study the activation of adenosine receptors. These assays confirm that this compound acts as an agonist at the adenosine A2A receptor, initiating a downstream signaling cascade. nih.gov Such assays are essential for screening compounds and understanding their specific interactions with different receptor subtypes. creative-biolabs.com The activation of the A2A receptor by agonists like this compound is a key area of research for developing treatments for various diseases. creative-biolabs.com

Future Directions and Translational Research Perspectives for 2 6 Cyano 1 Hexyn 1 Yl Adenosine

Development of Next-Generation Adenosine (B11128) A2A Receptor Agonists based on the 2-(6-Cyano-1-hexyn-1-yl)adenosine Scaffold

The established efficacy of this compound (also known as 2-CN-Ado) as a relatively selective A2A receptor agonist makes its chemical structure a valuable scaffold for developing next-generation therapeutic agents. nih.govnih.gov Research has indicated that 2-CN-Ado is a promising lead compound for treating ischemic retinal diseases, including glaucoma. nih.gov The development of new analogues could focus on enhancing several key pharmacological properties:

Increased Receptor Selectivity: While 2-CN-Ado is considered relatively selective for the A2A receptor, designing new molecules with even higher specificity could minimize potential off-target effects associated with A1, A2B, and A3 receptor activation. nih.govmedscape.org This is crucial, as stimulation of other receptor subtypes can lead to undesirable effects such as negative inotropy (A1 receptor) or mast cell degranulation (A2B receptor). medscape.org

Optimized Potency and Efficacy: Medicinal chemistry efforts can be directed towards modifying the this compound structure to create compounds with greater potency. This could allow for lower effective concentrations, potentially enhancing the therapeutic window.

Improved Pharmacokinetic Profile: Future iterations could be engineered for better ocular tissue penetration, a longer half-life within the eye to reduce application frequency, and minimal systemic absorption to enhance safety.

The development landscape for adenosine receptor modulators is extensive, offering insights into structure-activity relationships that could guide the synthesis of novel compounds derived from the 2-CN-Ado scaffold. researchgate.net

Exploration of Synergistic Effects with Other Pharmacological Agents (Preclinical)

The therapeutic potential of this compound may be enhanced when used in combination with other pharmacological agents. Preclinical studies have already utilized various adenosine receptor antagonists to confirm that the effects of 2-CN-Ado are mediated primarily through the A2A receptor. nih.govnih.gov For instance, the A2A antagonist 1,3,7-trimethyl-8-(3-chlorostyryl)xanthine (B12060097) (CSC) was shown to inhibit the 2-CN-Ado-induced increase in ocular blood flow and its protective effects against retinal ischemia. nih.govnih.gov This foundational work opens avenues for exploring therapeutic synergies.

Future preclinical research could investigate combinations with:

Other Intraocular Pressure (IOP) Lowering Agents: Combining 2-CN-Ado with drugs that lower IOP through different mechanisms, such as prostaglandin analogs or carbonic anhydrase inhibitors like dorzolamide, could result in a more potent and sustained reduction in eye pressure. nih.gov

Neuroprotective Compounds: Evaluating the synergistic effects of 2-CN-Ado with other neuroprotective agents could offer a multi-faceted approach to preserving retinal ganglion cells in diseases like glaucoma.

Anti-inflammatory Drugs: Given the role of A2A receptor activation in suppressing inflammation, combining 2-CN-Ado with other anti-inflammatory molecules could be beneficial in ocular conditions with an inflammatory component.

These combination studies would be essential in defining the role of 2-CN-Ado within a broader therapeutic armamentarium for complex multifactorial eye diseases.

Application as a Research Tool for Adenosine Receptor Biology

Beyond its therapeutic potential, this compound serves as a valuable scientific tool for elucidating the complex roles of adenosine receptors in ocular physiology and pathophysiology. Its relative selectivity for the A2A subtype allows researchers to probe the specific functions of this receptor in the eye. nih.govnih.gov

Preclinical studies have effectively used 2-CN-Ado to demonstrate that A2A receptor activation is directly linked to:

Increased Ocular Blood Flow: Experiments in rabbits showed that 2-CN-Ado increases blood flow in the eye, an effect that was blocked by an A2A-selective antagonist. nih.gov

Retinal Vasodilation: The increase in blood flow was accompanied by the widening of retinal blood vessels. nih.gov

Neuroprotection against Ischemia-Reperfusion Injury: In rat models, 2-CN-Ado attenuated the retinal damage caused by temporarily blocking and then restoring blood flow. nih.govnih.gov

As a research tool, 2-CN-Ado can continue to be used to map the downstream signaling pathways activated by A2A receptors in various ocular cell types and to identify new therapeutic targets within the adenosine signaling cascade.

Preclinical Findings for this compound as a Research Tool
Animal ModelAdministration RouteObserved EffectMechanism ConfirmationReference
RabbitIntravitreal Injection, TopicalIncreased ocular blood flow; Retinal vasodilation; Ocular hypotensionEffect inhibited by A2A antagonist (CSC), but not A1 (DPCPX) or A2B (alloxazine) antagonists. nih.gov
RatIntravenous, TopicalReduced retinal ischemia/reperfusion damage; Ocular hypotensionProtective effect inhibited by A2A antagonist (CSC), but not A1 (DPCPX) or A2B (alloxazine) antagonists. nih.govnih.gov

Novel Delivery Systems for Ocular Applications (Preclinical Investigation)

The method of drug delivery is critical for optimizing the efficacy and safety of ophthalmic therapies. Preclinical studies have successfully administered this compound via both intravitreal injections and topical eye drops. nih.govnih.gov Notably, repeated topical application in rabbits led to a persistent increase in ocular blood flow and prolonged ocular hypotension, demonstrating the feasibility of a non-invasive approach. nih.gov

Future research in this area should focus on developing advanced drug delivery systems to improve upon current formulations. Preclinical investigations could explore:

Sustained-Release Formulations: Creating formulations such as hydrogels, nanoparticles, or ocular inserts that release the drug slowly over an extended period. This could improve patient compliance by reducing the frequency of administration and maintain a more consistent therapeutic level of the drug in the eye.

Targeted Delivery Systems: Designing delivery vehicles that specifically target the A2A receptors on tissues in the anterior or posterior segments of the eye could maximize efficacy while minimizing exposure to other tissues.

Penetration Enhancers: Incorporating safe and effective penetration enhancers into topical formulations to improve the bioavailability of 2-CN-Ado in deeper ocular tissues like the retina and optic nerve head.

The development of such novel delivery systems would be a critical step in translating the preclinical promise of 2-CN-Ado into a viable clinical therapy.

Expanding Preclinical Efficacy Studies to Broader Ocular Pathologies Beyond Glaucoma

The mechanisms of action of this compound—namely, increasing ocular blood flow and providing neuroprotection against ischemic injury—suggest its therapeutic utility may extend beyond glaucoma. nih.govnih.gov Ischemia and vascular abnormalities are common features in a variety of retinal diseases. nih.govresearchgate.net

Future preclinical efficacy studies should therefore investigate the potential of 2-CN-Ado in models of other ocular pathologies, including:

Diabetic Retinopathy: This condition is characterized by retinal vascular damage and ischemia. The ability of 2-CN-Ado to enhance blood flow and protect against ischemic damage could be highly beneficial. researchgate.net

Retinal Vein Occlusion: As a condition defined by the blockage of retinal veins leading to ischemia and edema, the vasodilation and neuroprotective properties of 2-CN-Ado could help mitigate the resulting damage.

Other Optic Neuropathies: For optic neuropathies with an ischemic component, the dual action of improving blood supply and protecting nerve tissue makes 2-CN-Ado an attractive candidate for investigation.

By expanding the scope of preclinical testing, the full therapeutic potential of this promising A2A receptor agonist can be more comprehensively evaluated.

Q & A

What is the primary mechanism of action of 2-(6-Cyano-1-hexyn-1-yl)adenosine in ocular ischemia/reperfusion models?

Answer:
this compound (2-CN-Ado) acts as a selective adenosine A2A receptor agonist, mediating protective effects in retinal ischemia/reperfusion (I/R) injury. In rat models, it reduces oxidative stress and inflammation by inhibiting leukocyte activation and promoting vasodilation via A2A receptor signaling . Mechanistic studies using selective antagonists (e.g., SCH 58261) confirm receptor specificity, with no significant involvement of A1 or A2B receptors .

Key experimental design considerations:

  • Use intravitreal injection for localized delivery in rodent models.
  • Measure retinal blood flow via laser speckle flowmetry or Doppler imaging.
  • Validate receptor specificity using A2A/A2B knockout models or pharmacological antagonists.

How does 2-CN-Ado influence intraocular pressure (IOP) and ocular blood flow dynamics?

Answer:
2-CN-Ado induces sustained IOP reduction and increases ocular blood flow in rabbits via A2A receptor activation. Acute administration (intravitreal injection) triggers immediate vasodilation, while chronic topical application (e.g., twice daily for 7 days) prolongs hypotensive effects . Retinal vascular diameter measurements and tonometry are critical for quantifying these effects.

Methodological best practices:

  • Combine IOP monitoring (e.g., Goldmann tonometry) with non-invasive blood flow measurement tools.
  • For chronic studies, ensure consistent dosing intervals to avoid diurnal variation artifacts.

What are the contradictions in reported efficacy of 2-CN-Ado across different experimental models?

Answer:
Discrepancies arise in the magnitude of IOP reduction and blood flow enhancement between acute vs. chronic models. For example:

  • Acute models show rapid but transient effects (peaking at 1–2 hours post-administration) .
  • Chronic models demonstrate sustained benefits but may exhibit receptor desensitization over time .

Strategies to resolve contradictions:

  • Standardize animal strains and anesthesia protocols to minimize variability.
  • Perform dose-response curves to identify optimal therapeutic windows.
  • Use longitudinal designs to track adaptive changes in receptor expression .

What safety protocols are recommended for handling 2-CN-Ado in laboratory settings?

Answer:
While specific safety data for 2-CN-Ado are limited, general guidelines for adenosine analogs apply:

  • Use PPE (gloves, goggles, lab coats) to avoid dermal/orbital exposure .
  • Conduct experiments in fume hoods when synthesizing or handling powdered forms.
  • Dispose of waste via certified biohazard contractors to prevent environmental contamination .

How can researchers optimize 2-CN-Ado delivery for enhanced retinal bioavailability?

Answer:
Topical formulations (e.g., eye drops) face challenges due to corneal barrier permeability. Strategies include:

  • Nanocarrier systems : Liposomes or dendrimers to improve corneal penetration.
  • Prodrug modifications : Enhance hydrophilicity for sustained release .
  • Combination therapies : Co-administer with permeation enhancers (e.g., benzalkonium chloride).

Validation methods:

  • Use HPLC-MS to quantify retinal tissue concentrations post-administration.
  • Compare efficacy against intravitreal injection benchmarks.

What are the limitations of current A2A receptor selectivity assays for 2-CN-Ado?

Answer:
Most studies rely on pharmacological antagonists (e.g., ZM 241385 for A2A), but off-target effects on A2B receptors may occur at high doses. Advanced approaches include:

  • Radioligand binding assays : Compare displacement curves with reference agonists.
  • CRISPR-engineered receptor knockout models : Isolate A2A-specific pathways .

How does 2-CN-Ado compare to other adenosine analogs in treating ischemic retinopathies?

Answer:
2-CN-Ado shows superior A2A selectivity compared to non-selective analogs like CGS 21680. Key advantages:

  • Reduced systemic side effects (e.g., hypotension) due to localized action.
  • Longer half-life in ocular tissues than 2-(1-octynyl)adenosine .

Comparative study design:

  • Use crossover trials in animal models to directly compare efficacy and safety profiles.
  • Include endpoints like electroretinography (ERG) for functional recovery assessment.

What molecular techniques are used to elucidate 2-CN-Ado’s downstream signaling pathways?

Answer:

  • Western blotting : Quantify phosphorylation of cAMP/PKA targets (e.g., CREB).
  • siRNA knockdown : Identify mediators of vasodilation (e.g., K+ channel subunits).
  • Calcium imaging : Track intracellular Ca²⁺ flux in retinal ganglion cells .

How can contradictory findings about 2-CN-Ado’s neuroprotective effects be reconciled?

Answer:
Variability in neuroprotection may stem from differences in:

  • Ischemia duration : Short vs. prolonged occlusion models.
  • Endpoint timing : Acute (24–48 hr) vs. delayed (7–14 day) assessments.
    Recommendations:
  • Adopt standardized I/R protocols (e.g., 60 min ischemia followed by reperfusion).
  • Use multivariate regression to control for confounding factors like baseline IOP .

What are the implications of 2-CN-Ado’s pharmacokinetics for translational research?

Answer:
2-CN-Ado’s short plasma half-life limits systemic use but favors localized ocular applications. For clinical translation:

  • Develop sustained-release implants (e.g., biodegradable polymers).
  • Explore subconjunctival injection routes for prolonged retention .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.